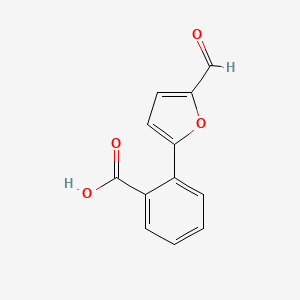

2-(5-Formylfuran-2-yl)benzoesäure

Übersicht

Beschreibung

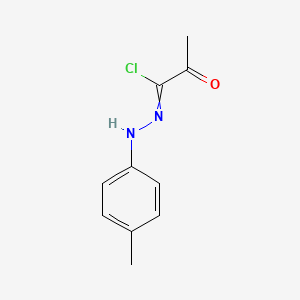

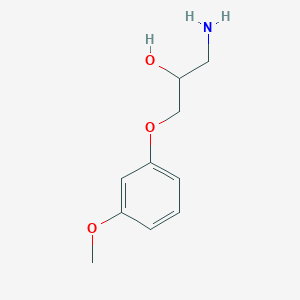

“2-(5-Formylfuran-2-yl)benzoic acid” is a chemical compound with the CAS Number: 88460-72-4 . It has a molecular weight of 216.19 and its IUPAC name is 2-(5-formyl-2-furyl)benzoic acid . It is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The molecular formula of “2-(5-Formylfuran-2-yl)benzoic acid” is C12H8O4 . The InChI Code is 1S/C12H8O4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H, (H,14,15) .Physical And Chemical Properties Analysis

“2-(5-Formylfuran-2-yl)benzoic acid” appears as a pale yellow to light yellow solid . It has a melting point of >114°C (dec.) . It is slightly soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen

Chemische Synthese

“2-(5-Formylfuran-2-yl)benzoesäure” ist eine chemische Verbindung mit der Summenformel C12H8O4 . Sie wird aufgrund ihrer einzigartigen Struktur und Eigenschaften in verschiedenen chemischen Syntheseprozessen eingesetzt .

Bifunktionelles Reagenz

Diese Verbindung dient als bifunktionelles Reagenz bei der Synthese von π-erweiterten Heteroarylfuransystemen . Diese Systeme sind auf dem Gebiet der organischen Elektronik aufgrund ihrer Fähigkeit, Elektrizität zu leiten, wichtig.

Suzuki-Kupplung

“this compound” ist ein Reaktant, der an der Suzuki-Kupplung beteiligt ist . Dies ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Chemie verwendet wird, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Farbstoff-sensibilisierte Solarzellen

Die Verbindung wird bei der Synthese stabiler farbstoffsensibilisierter Solarzellen eingesetzt . Dies sind eine Art von Dünnschichtsolarzellen, die Sonnenlicht in Elektrizität umwandeln.

Pharmazeutische Tests

“this compound” wird auch in pharmazeutischen Tests eingesetzt . Hochwertige Referenzstandards dieser Verbindung werden für genaue Ergebnisse in der pharmazeutischen Forschung und Entwicklung verwendet.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that this compound is used in the field of medicinal chemistry , suggesting that it may interact with various biological targets.

Mode of Action

It is known that this compound can be involved in various chemical reactions, such as suzuki coupling , which is a type of palladium-catalyzed cross coupling reaction. This suggests that the compound may interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

Given its involvement in suzuki coupling , it may play a role in the synthesis of biologically active molecules, potentially affecting various biochemical pathways.

Result of Action

Given its use in the synthesis of biologically active molecules , it may have various effects at the molecular and cellular levels, depending on the specific molecules that are synthesized.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

Biochemische Analyse

Biochemical Properties

2-(5-Formylfuran-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It is involved in reactions such as heteroarylation, which is used to synthesize inhibitors of hypoxia-inducible factor 1 (HIF-1), disalicylic acid-furanyl derivatives that inhibit ephrin binding, and inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase and epidermal growth factor receptor . The compound interacts with enzymes and proteins involved in these pathways, facilitating the formation of stable complexes that inhibit the target proteins’ activity.

Cellular Effects

2-(5-Formylfuran-2-yl)benzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the synthesis of biologically active molecules, leading to changes in cellular function . For example, by inhibiting HIF-1, the compound can alter the cellular response to hypoxia, affecting gene expression and metabolic pathways that are crucial for cell survival under low oxygen conditions.

Molecular Mechanism

The molecular mechanism of action of 2-(5-Formylfuran-2-yl)benzoic acid involves its binding interactions with specific biomolecules. The formyl group in the compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition . Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, stabilizing the enzyme-inhibitor complex. These interactions result in the inhibition of enzyme activity and subsequent changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-Formylfuran-2-yl)benzoic acid can change over time due to its stability and degradation. The compound is stable under inert atmosphere and at temperatures between 2-8°C . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, but its activity may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of 2-(5-Formylfuran-2-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect, beyond which toxicity increases.

Metabolic Pathways

2-(5-Formylfuran-2-yl)benzoic acid is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of metabolites in the cell, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-(5-Formylfuran-2-yl)benzoic acid is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, specific transporters in cell membranes can mediate its uptake into cells, where it can accumulate in certain compartments.

Subcellular Localization

The subcellular localization of 2-(5-Formylfuran-2-yl)benzoic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . Localization to these compartments can enhance its activity and facilitate interactions with target enzymes and proteins.

Eigenschaften

IUPAC Name |

2-(5-formylfuran-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKDFDKKAQANIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378147 | |

| Record name | 2-(5-formylfuran-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88460-72-4 | |

| Record name | 2-(5-formylfuran-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)